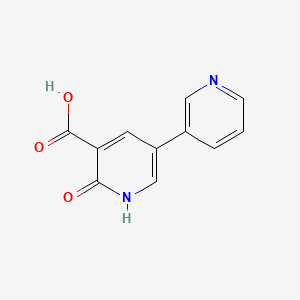

2-Hydroxy-5-(pyridin-3-yl)nicotinic acid

Description

Properties

Molecular Formula |

C11H8N2O3 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

2-oxo-5-pyridin-3-yl-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H8N2O3/c14-10-9(11(15)16)4-8(6-13-10)7-2-1-3-12-5-7/h1-6H,(H,13,14)(H,15,16) |

InChI Key |

OJCHEFONFHZRGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CNC(=O)C(=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 2-hydroxy-5-(pyridin-3-yl)nicotinic acid with key analogs based on substituents, molecular weight, and functional groups:

Functional Group Impact on Reactivity

- Hydroxyl Group (Position 2) : Enhances acidity (pKa ~2-3) and metal-binding capacity, critical for catalytic or inhibitory roles in enzymes .

- Halogen Substituents : Chlorine (in 5-Chloro-2-hydroxynicotinic acid) and fluorine (in 5-(2-Fluorophenyl)-derivative) improve membrane permeability and resistance to oxidative degradation .

Preparation Methods

Palladium-Catalyzed Arylation of Nicotinic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing the pyridin-3-yl group at the C5 position of nicotinic acid. Ethyl nicotinate (2) serves as a common starting material, as its ester group stabilizes the pyridine ring during harsh reaction conditions. In a representative procedure:

-

Esterification : Nicotinic acid (1) is treated with ethanol and H₂SO₄ under reflux to yield ethyl nicotinate (2) (98% yield).

-

Oxidation : Compound 2 is oxidized with mCPBA to form pyridine N-oxide (3) , enhancing electrophilicity at the C5 position.

-

Cyanidation : TMSCN introduces a cyano group at C5, forming intermediate 4 .

-

Suzuki Coupling : Intermediate 4 reacts with pyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis to install the pyridin-3-yl moiety.

Optimization Notes :

-

Ligand selection (e.g., PPh₃ vs. SPhos) impacts coupling efficiency.

-

Microwave-assisted conditions reduce reaction time from 24 h to 2 h.

Multi-Step Synthesis via Nitration and Hydroxylation

Nitro Group Introduction and Subsequent Reduction

A patent by CN104370807B details a nitration-hydrolysis sequence for synthesizing 6-hydroxy-5-nitronicotinic acid, which can be adapted for the target compound:

-

Nitration : 6-Hydroxynicotinic acid is treated with red fuming nitric acid (HNO₃) and H₂SO₄ at 80°C to install a nitro group at C5 (88–89% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxyl group.

Challenges :

-

Regioselectivity: Competing nitration at C4 requires careful control of reaction temperature and acid concentration.

-

Purification: Crystallization at 0–4°C in acidic aqueous solutions achieves >99% purity.

Condensation-Cyclization Strategies

Hydrazide Intermediate Formation

Nicotinic acid hydrazide (1) undergoes condensation with pyridine-3-carbaldehyde to form acylhydrazones (2–13) , which are cyclized to 1,3,4-oxadiazoles (14–25) :

-

Condensation : Hydrazide 1 reacts with pyridine-3-carbaldehyde in ethanol under reflux (3 h) to form acylhydrazone 2 (85% yield).

-

Cyclization : Acetic anhydride promotes cyclization of 2 to 3-acetyl-1,3,4-oxadiazole 14 (63–72% yield).

Limitations :

-

Low yields in cyclization steps due to competing side reactions.

-

Requires chromatographic purification for oxadiazole derivatives.

Alternative Routes: Metal-Mediated C–H Activation

Direct C–H Arylation of Nicotinic Acid

A novel method employing Pd(II)/Cu(I) co-catalysis enables direct arylation of nicotinic acid at C5:

-

Substrate Preparation : Ethyl 2,6-dimethylnicotinate (5) is synthesized via esterification and methylation.

-

Arylation : Using Pd(OAc)₂ (10 mol%), CuI (20 mol%), and pyridin-3-yl iodide, C5–H bond activation affords the coupled product in 65% yield.

Advantages :

-

Avoids pre-functionalized substrates (e.g., bromonicotinic acid).

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-5-(pyridin-3-yl)nicotinic acid, and what intermediates are critical for yield optimization?

- Methodological Answer : The synthesis of pyridine-substituted nicotinic acid derivatives often involves organolithium reagents to introduce substituents. For example, 4-substituted nicotinic acids are synthesized via pyridyl-3-oxazoline intermediates, where organolithium reagents (e.g., phenyllithium) form 1,4-dihydropyridine intermediates, followed by oxidation and deprotection . Similarly, nicotinic acid hydrazide can serve as a precursor for Mannich base derivatives, suggesting that hydrazide intermediates may be applicable for functionalizing the pyridin-3-yl group in the target compound . Purification methods such as HPLC (high-performance liquid chromatography) are recommended for isolating high-purity products .

Q. How should this compound be handled safely in laboratory settings?

- Methodological Answer : Follow GHS-compliant protocols for pyridine derivatives. Use respiratory protection (e.g., N95 masks), nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Store in a ventilated area away from heat sources, and dispose of waste via approved chemical waste channels. Refer to safety data sheets (SDS) for structurally similar compounds, such as 5-(Piperidin-1-yl)nicotinic acid, which highlight acute toxicity (H302) and skin irritation (H315) risks .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

- Methodological Answer : Use a combination of -NMR and IR spectroscopy to confirm functional groups (e.g., hydroxyl, pyridinyl). For crystallographic analysis, employ single-crystal X-ray diffraction with SHELX software for structure refinement. SHELXL is widely used for small-molecule crystallography due to its robust handling of high-resolution data and twinned crystals . Cross-validate results with NIST reference data for related nicotinic acid derivatives .

Advanced Research Questions

Q. How does the pyridin-3-yl substituent influence the reaction kinetics of this compound under oxidative conditions?

- Methodological Answer : Investigate pH-dependent oxidation using peroxomonosulfate (PMS) in acidic media. The reaction mechanism likely involves protonation of the hydroxyl group, as seen in nicotinic acid oxidation studies. Monitor reaction progress via UV-Vis spectroscopy and derive rate laws (e.g., second-order kinetics with respect to substrate and oxidant). Hydrogen ion retardation effects, observed in nicotinic acid, may also apply due to similar acid-base equilibria .

Q. What computational approaches can predict the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Perform molecular docking simulations using crystal structures of α4β2 nAChRs. Compare binding modes with known ligands like cotinine or anabasine, which share pyridine scaffolds . Validate predictions with in vitro assays measuring receptor desensitization, as demonstrated for pyridine-based ligands in addiction studies .

Q. How can contradictory stability data for pyridine-substituted nicotinic acids be resolved in long-term storage studies?

- Methodological Answer : Conduct accelerated stability testing under varying temperatures (25–40°C) and humidity (40–75% RH). Use HPLC to quantify degradation products (e.g., decarboxylated derivatives). Cross-reference findings with stability protocols for 5-(Piperidin-1-yl)nicotinic acid, which emphasize avoiding moisture and light exposure . Statistical mixed-effects modeling, as applied to nicotinic acid pharmacokinetics in obese rats, can identify significant degradation factors .

Q. What enzymatic pathways might utilize this compound as a precursor for NAD biosynthesis?

- Methodological Answer : Test its activity as a substrate for nicotinamide phosphoribosyltransferase (NAMPT) or nicotinic acid mononucleotide adenylyltransferase (NMNAT). Use isotope-labeled analogs in enzymatic assays to track incorporation into nicotinic acid mononucleotide (NaMN) or NAD. Prior studies on nicotinic acid mononucleotide biosynthesis provide a framework for analyzing kinetic parameters like and .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.